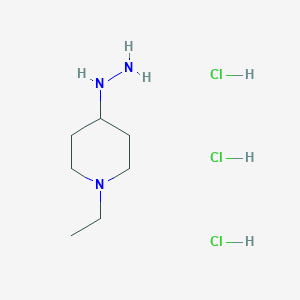

![molecular formula C7H10N4O4 B1520888 2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid CAS No. 1144465-02-0](/img/structure/B1520888.png)

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid

説明

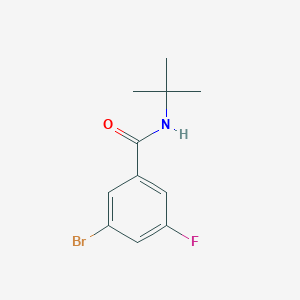

“2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in various fields such as pharmaceutical chemistry, agrochemistry, and materials sciences .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Molecular Structure Analysis

The molecular structure of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” is characterized by the presence of a 1,2,4-triazole ring. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid” include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

科学的研究の応用

Bioreactors for Succinic Acid Production

Succinic acid, a bio-based chemical, has numerous potential applications in sustainable chemistry due to its role as a building block in various industrial processes. Research emphasizes the significance of bio-reactor design and operation in enhancing the efficiency of succinic acid production through fermentation, highlighting the transition towards renewable feedstocks and the importance of biotechnological advances in producing bio-based succinic acid (Ferone et al., 2019).

Microbial Production of Medium-chain Dicarboxylic Acids

The study of medium-chain dicarboxylic acids (MDCAs), including succinic acid, for the production of nylon materials, and their biosynthesis via microbial fermentation, underscores the shift towards more environmentally friendly production methods. This research focuses on metabolic engineering and synthetic biology strategies to overcome production barriers, indicating the potential for bio-based production to replace chemical synthesis (Li et al., 2020).

Membrane-integrated Processes for Sustainable Succinic Acid Production

A review of membrane-based systems for succinic acid manufacturing presents an innovative approach towards sustainable and economical production. By integrating selective membranes with conventional fermenters, this green process aims to address the environmental and economic challenges faced by the chemical and petrochemical industries, pointing towards a future of cleaner biochemical production (Kumar et al., 2020).

Bio-based Platform Chemicals

Research into biomass-based products, including succinic acid, highlights the environmental and economic benefits of using renewable resources for chemical production. Succinic acid's role as a platform chemical for deriving industrial chemicals demonstrates the potential for bio-based processes to contribute to a more sustainable chemical industry (Sharma et al., 2020).

特性

IUPAC Name |

2-[(5-amino-1,2,4-triazol-1-yl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c8-7-9-3-10-11(7)2-4(6(14)15)1-5(12)13/h3-4H,1-2H2,(H,12,13)(H,14,15)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZPQKAFTAJFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)

![7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane](/img/structure/B1520818.png)

![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)

![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)

![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)